N-(2-furylmethyl)-2-({2-[4-(methylthio)phenyl]-5-phenyl-1H-imidazol-4-yl}thio)acetamide
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Overview
Description
N-(2-furylmethyl)-2-({2-[4-(methylthio)phenyl]-5-phenyl-1H-imidazol-4-yl}thio)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
Synthesis Techniques : Compounds with similar structures have been synthesized through various methods, including condensation reactions that yield heterocyclic compounds with potential biological activities. For instance, Vlasova et al. (2010) detailed the synthesis of 2-phenyl-5-(2-furyl)- and 2-phenyl-5-(2-thienyl)imidazoles via condensation, indicating a pathway for creating similar imidazole derivatives with potential applications in drug development Vlasova et al., 2010.
Biological Evaluation and Applications
Anticancer Activity : The search for anticancer agents has led to the synthesis of thiazole and imidazole derivatives, showing promising results in inhibiting cancer cell growth. Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and evaluated their anticancer activity, highlighting the potential of such compounds in cancer treatment Evren et al., 2019.
Antifungal and Antimicrobial Effects : Novel imidazole derivatives have been synthesized and assessed for their antifungal properties, offering new approaches to combat fungal infections resistant to existing treatments. Altındağ et al. (2017) reported on the synthesis of imidazole derivatives showing significant activity against Candida species, underscoring the therapeutic potential of such compounds against fungal pathogens Altındağ et al., 2017.
Antimicrobial Activity : The development of new antimicrobial agents is crucial in addressing the growing concern of antibiotic resistance. Darwish et al. (2014) explored the synthesis of novel thiazole, pyridone, and other derivatives bearing a sulfonamide moiety, demonstrating their effectiveness as antimicrobial agents Darwish et al., 2014.
Mechanism of Action
Target of Action
The compound, also known as “IDI1_026929”, appears to interact with the Isopentenyl-Diphosphate Delta Isomerase 1 (IDI1) protein . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP), which are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .
Mode of Action
It has been suggested that idi1 interacts with the important regulator of innate immunity cgas and recruits the e3 ligase trim41 to promote cgas ubiquitination and degradation, inhibiting the cgas-sting signaling pathway .
Biochemical Pathways
The compound’s interaction with IDI1 affects the cholesterol biosynthesis pathway. By catalyzing the interconversion of IPP to DMAPP, IDI1 plays a crucial role in the synthesis of farnesyl diphosphate, a key intermediate in the production of cholesterol .
Result of Action
It is suggested that the compound’s interaction with idi1 may influence cholesterol synthesis, given idi1’s role in this process . Additionally, the compound’s interaction with cGAS and TRIM41 may have implications for innate immunity .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-(4-methylsulfanylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-29-19-11-9-17(10-12-19)22-25-21(16-6-3-2-4-7-16)23(26-22)30-15-20(27)24-14-18-8-5-13-28-18/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJQIXVUYJCRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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